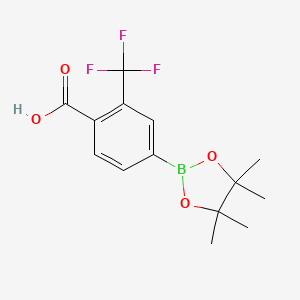

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

Descripción general

Descripción

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a carboxylic acid group attached to a phenyl ring, with the boronic acid group esterified with pinacol. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Intermediate: The starting material, 4-Carboxy-3-(trifluoromethyl)phenylboronic acid, is synthesized through the reaction of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid with boron tribromide (BBr3) in the presence of a suitable solvent like dichloromethane.

Esterification with Pinacol: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate (MgSO4) to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of the boronic acid intermediate using optimized reaction conditions to ensure high yield and purity.

Continuous Flow Esterification: The esterification step is often carried out in a continuous flow reactor to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to regenerate the boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation reactions.

Boronic Acids: Regenerated from hydrolysis reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the formation of various functionalized compounds. It has been utilized to synthesize hydantoin-derived autotaxin inhibitors, which are relevant in treating diseases associated with lysophosphatidic acid signaling pathways .

1.2. Synthesis of Reactive Oxygen Species (ROS)-Sensitive Materials

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester can be linked to β-cyclodextrin to create materials that respond to ROS, specifically hydrogen peroxide (H₂O₂). This application is significant in developing sensors and drug delivery systems that can release therapeutic agents in response to oxidative stress .

1.3. Development of Kinase Inhibitors

The compound has been employed in the synthesis of 5-aryl-2-aminopyridine derivatives, which act as FLT3 kinase inhibitors. These inhibitors are crucial in cancer therapy, particularly for acute myeloid leukemia (AML), where FLT3 mutations are prevalent .

Medicinal Chemistry

2.1. Anticancer Research

Research has demonstrated that boronic acid derivatives, including this compound, exhibit anticancer properties by inhibiting key enzymatic pathways involved in tumor growth and survival. The incorporation of trifluoromethyl groups enhances the selectivity and potency of these compounds against cancer cells .

2.2. Drug Design and Development

In drug design, this compound is instrumental in creating novel therapeutic agents through its ability to form stable complexes with biological targets. Its use in combinatorial chemistry has led to the discovery of new drug candidates with improved efficacy and reduced side effects .

Materials Science

3.1. Polymer Chemistry

The compound's reactivity allows it to be used in polymer chemistry for the development of boron-containing polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials are being explored for applications in electronics and advanced coatings .

3.2. Sensor Development

Due to its sensitivity to changes in pH and other environmental factors, this compound is being investigated for use in chemical sensors that can detect specific analytes in complex mixtures, including glucose sensors for diabetes management .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or vinyl-aryl product and regenerate the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylboronic Acid Pinacol Ester: Similar structure but with a methoxy group instead of a trifluoromethyl group.

4-Bromophenylboronic Acid Pinacol Ester: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the reactivity of the compound in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex molecules with specific electronic and steric requirements.

Actividad Biológica

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit promising anticancer activities. For instance, studies have shown that phenylboronic acids can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, compounds similar to 4-Carboxy-3-(trifluoromethyl)phenylboronic acid have demonstrated efficacy against various cancer cell lines, including breast and colon cancer cells, by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .

The mechanism of action for boronic acids typically involves the inhibition of proteasomal degradation pathways. By binding to the active sites of proteasomes, these compounds can disrupt protein turnover, leading to the accumulation of pro-apoptotic factors within cells. Additionally, they may interfere with the NF-κB signaling pathway, which is crucial for cancer cell survival.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Boronation : Utilizing boron reagents in the presence of trifluoromethyl-substituted phenols.

- Suzuki Coupling Reactions : This method involves coupling aryl halides with boronic acids in the presence of palladium catalysts .

- Pinacol Esterification : The final step often involves esterification with pinacol to yield the desired pinacol ester form .

Study 1: Anticancer Activity Evaluation

A study conducted on various boronic acid derivatives, including this compound, revealed significant cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity .

Study 2: Inhibition of Protein Degradation

Another investigation focused on the compound's ability to inhibit proteasomal activity. Results showed that at concentrations ranging from 10 to 50 µM, the compound significantly reduced the degradation rates of specific proteins involved in cell cycle regulation, thereby promoting apoptosis in treated cells .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Anticancer Activity | 15 | MCF-7 |

| Proteasome Inhibition | 25 | HCT116 |

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Direct Boronation | 80 | Efficient method |

| Suzuki Coupling | 75 | Requires Pd catalyst |

| Pinacol Esterification | 90 | High purity achieved |

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMLHOOENBAYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130795 | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-72-0 | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.